6-(4-Chlorophenoxy)-7-methyl-7h-purine
Description
Structure
3D Structure
Properties
CAS No. |
5444-56-4 |
|---|---|
Molecular Formula |
C12H9ClN4O |
Molecular Weight |
260.68 g/mol |
IUPAC Name |
6-(4-chlorophenoxy)-7-methylpurine |
InChI |
InChI=1S/C12H9ClN4O/c1-17-7-16-11-10(17)12(15-6-14-11)18-9-4-2-8(13)3-5-9/h2-7H,1H3 |
InChI Key |
VZXDOOONECWYRU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Investigation of Biological Activities of 6 4 Chlorophenoxy 7 Methyl 7h Purine and Purine Analogues
Antineoplastic and Cytotoxic Potentials
Purine (B94841) analogues have been extensively studied for their ability to interfere with the growth and proliferation of cancer cells. Their structural similarity to endogenous purines allows them to disrupt various cellular processes essential for tumor progression.
Inhibition of Cancer Cell Line Proliferation
Research has demonstrated the potent cytotoxic effects of various purine derivatives against a range of human solid tumor cell lines. A study involving 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines revealed significant anti-proliferative activity. nih.gov Specifically, ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate showed potent cytotoxicity against breast (MCF-7), colon (HCT-116), and melanoma (A-375, G-361) cancer cell lines, with IC₅₀ values in the single-digit micromolar range. nih.gov
Similarly, derivatives of 6-morpholino/amino-9-sulfonylpurine have exhibited high antiproliferative activity against lymphoma and leukemia cells. mdpi.com A library of 6-alkoxy purine analogues was screened, identifying two derivatives as selective proapoptotic compounds in Jurkat T-cell leukemia cells. researchgate.net Another natural purine analogue, 7-Methylguanine (7-MG), has been shown to effectively suppress the growth of colon adenocarcinoma in both Akatol and human HCT116 xenograft models. nih.gov
Table 1: Anti-proliferative Activity of Selected Purine Analogues| Compound | Cancer Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | MCF-7 (Breast) | Micromolar range | nih.gov |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | HCT-116 (Colon) | Micromolar range | nih.gov |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | A-375 (Melanoma) | Micromolar range | nih.gov |
| 7-Methylguanine (7-MG) | HCT116 (Colon) | Significant tumor growth inhibition | nih.gov |
| 6-Morpholino/amino-9-sulfonylpurine derivatives | Leukemia and Lymphoma cells | High antiproliferative activity | mdpi.com |
Modulation of Key Oncogenic Pathways
The anticancer effects of purine analogues are often rooted in their ability to modulate critical oncogenic pathways. For instance, the antitumor activity of 7-Methylguanine is linked to its role as a natural inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1) and tRNA-guanine transglycosylase. nih.gov The enzymatic activities of these proteins are central to the proliferation and DNA repair mechanisms of cancer cells, making them key therapeutic targets. nih.gov The induction of apoptosis, or programmed cell death, is another common mechanism. Studies on 6-morpholino/amino-9-sulfonylpurine derivatives confirmed that their antiproliferative effects on leukemia cells were associated with an accumulation of cells in the subG0 phase of the cell cycle, a hallmark of apoptosis. mdpi.com
Antiviral Properties
The structural resemblance of purine analogues to natural nucleosides makes them ideal candidates for antiviral drug development, as they can interfere with viral replication processes, such as the function of viral polymerases.
Activity against Specific Viral Pathogens
Several purine analogues have demonstrated significant efficacy against the Zika virus (ZIKV), a flavivirus of global health concern. The thiopurine nucleoside analogue 6-methylmercaptopurine (B131649) riboside (6MMPr) was found to decrease ZIKV production by over 99% in both epithelial (Vero) and human neuronal (SH-SY5Y) cell lines. nih.gov The compound showed a favorable safety profile, particularly in neuronal cells, with a selectivity index of 22.7. nih.gov
Other scaffolds, such as 1H-pyrazolo[3,4-d]pyrimidines and 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines, which are purine isosteres, have also yielded potent ZIKV inhibitors. nih.govscienceopen.com For example, a 7H-pyrrolo[2,3-d]pyrimidine derivative with a cyano group substitution exhibited excellent antiviral ability in a titer reduction assay. scienceopen.com Beyond ZIKV, purine analogues have been developed as inhibitors of other viruses. A series of 6-methyl-7-substituted-7-deaza purine nucleoside analogues were synthesized and evaluated for activity against influenza A virus strains H1N1 and H3N2, with some compounds demonstrating potent inhibition. nih.gov
Table 2: Antiviral Activity of Selected Purine Analogues| Compound/Analogue Class | Virus | Cell Line | Activity Metric | Value | Source |
|---|---|---|---|---|---|
| 6-methylmercaptopurine riboside (6MMPr) | Zika Virus (ZIKV) | Vero | Selectivity Index | 11.9 | nih.gov |
| 6-methylmercaptopurine riboside (6MMPr) | Zika Virus (ZIKV) | SH-SY5Y | Selectivity Index | 22.7 | nih.gov |
| Compound 5z (6-methyl-7-deaza purine nucleoside) | Influenza A (H1N1) | Not specified | IC₅₀ | 3.95 µM | nih.gov |
| Compound 5z (6-methyl-7-deaza purine nucleoside) | Influenza A (H3N2) | Not specified | IC₅₀ | 3.61 µM | nih.gov |
| Compound 1 (7H-pyrrolo[2,3-d]pyrimidine derivative) | Zika Virus (ZIKV) | Not specified | EC₅₀ | 5.21 µM | scienceopen.com |
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiparasitic)
Purine analogues have also been explored for their broad-spectrum antimicrobial properties, targeting bacteria, fungi, and parasites by disrupting fundamental metabolic pathways.
Antibacterial: Certain purine analogues have been designed to target guanine (B1146940) riboswitches, which are RNA elements that regulate gene expression in bacteria. nih.gov This approach led to the identification of compounds that inhibit the growth of Bacillus subtilis. nih.gov 6-N-hydroxylaminopurine, for example, was shown to repress gene expression controlled by a guanine riboswitch at a concentration that matches its minimum inhibitory concentration (MIC). nih.gov Other studies have focused on Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A library of 6-oxo and 6-thio purine analogues yielded derivatives with moderate to good inhibitory activity against Mtb. nih.gov
Antifungal: The antifungal potential of purine derivatives has been noted, particularly within the methylxanthine class of alkaloids, which includes caffeine. mdpi.com These compounds are related to the guanine and adenine (B156593) bases and have been shown to inhibit fungal chitinases, which are crucial for cell wall remodeling and replication. mdpi.com
Antiparasitic: Kinetoplastid parasites, which cause diseases like Chagas disease and leishmaniasis, cannot synthesize purines de novo and rely on salvaging them from their host. nih.gov This dependency makes the purine salvage pathway an attractive drug target. Modified purine nucleosides, such as 7-substituted 6-methyl-7-deazapurine ribonucleosides, have been identified as broad-spectrum antikinetoplastid agents, showing activity against Trypanosoma cruzi, Leishmania infantum, and Trypanosoma brucei. nih.gov
Table 3: Antimicrobial Activity of Selected Purine Analogues| Compound/Analogue Class | Target Organism | Activity (MIC/IC₅₀) | Source |
|---|---|---|---|
| 6-N-hydroxylaminopurine | Bacillus subtilis (Bacteria) | 260 µM (MIC) | nih.gov |
| 9-benzyl-2-chloro-6-(2-furyl)purine | Mycobacterium tuberculosis (Bacteria) | 0.78 µg/mL (MIC) | nih.gov |
| 7-ethyl-6-methyl-7-deazapurine ribonucleoside | Trypanosoma cruzi (Parasite) | 0.5 µM (IC₅₀) | nih.gov |
| 7-ethyl-6-methyl-7-deazapurine ribonucleoside | Leishmania infantum (Parasite) | 2.1 µM (IC₅₀) | nih.gov |
| Methylxanthines (e.g., Caffeine) | Fungi | Inhibit fungal chitinases | mdpi.com |
Anti-Inflammatory Effects
Beyond their cytotoxic and antimicrobial activities, certain purine analogues possess anti-inflammatory properties. A study of 8-alkoxypurine-2,6-diones, designed as antagonists of the TRPA1 channel with inhibitory activity on phosphodiesterases (PDEs) 4 and 7, demonstrated significant analgesic and anti-inflammatory effects. nih.gov In a carrageenan-induced edema model in rats, which is a standard test for acute inflammation, these compounds exhibited notable anti-inflammatory activity, highlighting their potential for treating inflammatory conditions. nih.gov
Other Pharmacological Profiles
The pharmacological investigation of purine analogues extends beyond their well-documented roles as anticancer and antiviral agents. tmu.edu.tw Significant research has focused on their potential as anti-inflammatory, analgesic, and enzyme-inhibiting molecules.
A number of studies have demonstrated the significant anti-inflammatory and analgesic properties of substituted purine derivatives. For instance, a series of 7-substituted purine-2,6-diones were evaluated in various in vivo models of inflammation and pain. nih.govnih.gov
Anti-Inflammatory Research Findings:
In the carrageenan-induced edema model in rats, a standard test for acute inflammation, several purine analogues demonstrated a notable reduction in paw edema. The anti-inflammatory effect is often attributed, at least in part, to the inhibition of phosphodiesterases (PDEs), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govcore.ac.uk
Table 1: Anti-inflammatory Activity of 7-Substituted Purine-2,6-Dione Analogues in Carrageenan-Induced Edema Model
| Compound | Structure | Max. % Inhibition of Edema |
|---|---|---|
| Analogue 1 | 7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | 59% |
| Analogue 2 | 1,3-Dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione | 54% |
| Analogue 3 | 7-(4-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | 49% |
| Analogue 4 | 7-(2,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | 48% |
Data sourced from a study on 7-substituted purine-2,6-diones. nih.gov
Analgesic Research Findings:
The analgesic potential of these compounds has been assessed using models such as the writhing syndrome and the formalin test in mice. The writhing test induces visceral pain and helps identify peripherally acting analgesics, while the formalin test has two phases (neurogenic and inflammatory) and can detect both centrally and peripherally acting agents. A majority of the tested 7-substituted purine-2,6-diones showed significant analgesic activity in these models. nih.gov
Table 2: Analgesic Activity of 7-Substituted Purine-2,6-Dione Analogues in Animal Models
| Compound | Writhing Test (% Inhibition) | Formalin Test - Early Phase (% Inhibition) | Formalin Test - Late Phase (% Inhibition) |
|---|---|---|---|
| Analogue 1 | 63% | 40% | 66% |
| Analogue 2 | 61% | 35% | 61% |
| Analogue 3 | 55% | 29% | 58% |
| Analogue 4 | 52% | Not Significant | 53% |
Data reflects the percentage of pain inhibition compared to control groups. nih.gov
The mechanism of action for many of the pharmacological effects observed in purine analogues involves the inhibition of specific enzymes.
Phosphodiesterase (PDE) Inhibition: Many purine derivatives, including theophylline (B1681296) and its analogues, are known inhibitors of phosphodiesterases. nih.govmdpi.comnih.govdrugbank.com By inhibiting PDEs, these compounds prevent the hydrolysis of cyclic nucleotides like cAMP and cGMP, leading to their accumulation. nih.gov Elevated cAMP levels are associated with the suppression of inflammatory responses. mdpi.com The anti-inflammatory and analgesic activities of the 7-substituted purine-2,6-diones, for example, are suggested to be linked to their ability to inhibit PDE, particularly the PDE4B isoform. nih.gov
Topoisomerase II Inhibition: Certain substituted purine analogues have been identified as catalytic inhibitors of topoisomerase II, an essential enzyme for DNA replication and chromosome segregation. nih.govaacrjournals.orgaacrjournals.org For instance, a screen of the National Cancer Institute's compound library identified NSC35866, an S6-substituted thioguanine analogue, as a novel catalytic inhibitor. nih.govaacrjournals.org Unlike topoisomerase poisons that stabilize the DNA-enzyme complex, these catalytic inhibitors block the enzyme's ATPase activity without inducing DNA breaks, which represents a different mechanism for modulating enzyme function. aacrjournals.orgnih.gov Research has shown that O6- and S6-substituted purines can inhibit the ATPase reaction of topoisomerase II. aacrjournals.org
Protein Kinase Inhibition: The purine scaffold is recognized as a "privileged structure" in medicinal chemistry and has been successfully utilized to develop potent inhibitors of protein kinases. tmu.edu.tw Numerous purine analogues have been investigated as kinase inhibitors for potential use in cancer therapy. tmu.edu.tw
Purine analogues can also exert their effects by interacting with specific cellular receptors. For example, certain 2,6,7-substituted purine derivatives have been designed and synthesized to act as agonists for Toll-like Receptor 7 (TLR7). researchgate.net Activation of TLR7 triggers innate immune responses, and compounds that modulate this receptor are investigated for their potential as vaccine adjuvants. researchgate.net
Mechanistic Elucidation of 6 4 Chlorophenoxy 7 Methyl 7h Purine Action
Molecular Interactions with Biological Targets
The biological activity of 6-(4-Chlorophenoxy)-7-methyl-7H-purine is initiated by its direct physical interaction with macromolecular targets within the cell. The specific nature of these interactions, governed by the compound's three-dimensional structure and electronic properties, dictates its pharmacological profile.
The purine (B94841) scaffold is recognized as a "privileged structure" in drug discovery, particularly for the development of enzyme inhibitors that compete with ATP. Most kinase inhibitors developed to date are ATP-competitive, consisting of a heterocyclic ring system, like purine, that occupies the adenine-binding pocket. The substituents on this core scaffold are designed to create additional interactions in adjacent hydrophobic regions, thereby enhancing potency and selectivity.
Research has increasingly focused on the role of purine analogues as inhibitors of key enzymes in protein synthesis. A primary target in this area is the eukaryotic translation initiation factor 4E (eIF4E), an RNA-binding protein that recognizes the 5'-terminal cap structure of messenger RNAs (mRNAs) to initiate cap-dependent translation. Overexpression and hyperactivation of eIF4E are linked to oncogenesis, making it a significant target for anti-cancer therapies.
While direct studies on this compound are limited, extensive research on structurally similar compounds provides strong evidence for its mechanism. Specifically, a study on acyclic nucleoside phosphonates designed as eIF4E inhibitors evaluated a series of N-7 substituted guanine (B1146940) analogues. Within this series, a 4-chloro-phenoxyethyl-substituted analogue demonstrated potent inhibition of the eIF4E-cap interaction. This finding is highly significant as it shows that the chlorophenoxy moiety, a key feature of the subject compound, is compatible with strong binding to eIF4E. The study reported a significant IC50 value for this closely related analogue, highlighting its effectiveness as a competitive inhibitor.
| Compound | Target | Assay Type | IC50 Value (µM) | Source |
|---|---|---|---|---|
| (Z)-2-Amino-9-(4-(bis((pivaloyloxy)methoxy)phosphoryl)but-2-en-1-yl)-7-(2-(4-chlorophenoxy)ethyl)-6-oxo-6,9-dihydro-1H-purin-7-ium | eIF4E | Fluorescence Polarization (FP) | 1.1 |
The interaction of this compound with cell surface or nuclear receptors is not as extensively documented as its enzyme inhibition profile. The primary focus of research on 6-substituted purine analogues has been on intracellular targets like kinases and translation factors. While endogenous purines like adenosine (B11128) are well-known ligands for a family of G protein-coupled purinergic receptors (e.g., A1, A2A, A2B, A3), the synthetic modifications present on this compound—specifically the bulky, hydrophobic chlorophenoxy group at C6 and the methyl group at N7—significantly alter its structure from that of adenosine. These changes make it less likely to be a potent agonist or antagonist at purinergic receptors without specific design and testing, for which data is not currently available in the public domain.
Cellular Pathway Modulation
The molecular interactions of this compound translate into broader effects on cellular function. By inhibiting key enzymes, the compound can disrupt entire signaling cascades and metabolic pathways.
Purine analogues can exert biological effects by interfering with the synthesis and metabolism of nucleic acids (DNA and RNA). Defects in the intricate network of purine metabolism can lead to the pathological incorporation of abnormal bases into these macromolecules. Compounds with a purine core can disrupt this balance in several ways:
Inhibition of de novo synthesis: They can act as feedback inhibitors of key enzymes in the purine biosynthesis pathway, such as phosphoribosylpyrophosphate amidotransferase (PRPPAT), leading to a depletion of the nucleotide pools necessary for DNA and RNA synthesis.
Metabolic conversion: The compound could potentially be metabolized into a fraudulent nucleotide. If this metabolite is then incorporated into DNA or RNA by polymerases, it can lead to chain termination or miscoding, ultimately disrupting gene transcription and replication.
Disturbances in purine metabolism caused by exogenous analogues can increase the burden of mutagenic deaminated nucleobases in DNA and interfere with gene expression and RNA function.
The most direct and well-supported mechanism for cellular pathway modulation by this class of compounds is through the regulation of protein synthesis. As established by the potent inhibition of eIF4E by a close structural analogue, this compound likely functions by blocking cap-dependent translation.
The eIF4E factor is a critical convergence point for major signaling pathways that control cell growth and proliferation, including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways. By inhibiting eIF4E, the compound can effectively uncouple these upstream growth signals from the protein synthesis machinery. This has profound effects:
Selective Translational Inhibition: eIF4E preferentially facilitates the translation of a subset of mRNAs that encode potent growth-promoting and survival proteins. These include oncogenes such as c-Myc, cell cycle regulators like Cyclin D3, and anti-apoptotic factors like Mcl-1. Inhibition of eIF4E leads to a decreased production of these specific proteins, thereby arresting cell cycle progression and promoting apoptosis.
Disruption of Signaling Integrity: The inhibition of the synthesis of key signaling proteins creates a feedback loop that can further dampen pro-survival signaling. For example, reducing the levels of c-Myc can impact a wide range of downstream cellular processes that are dependent on its function as a transcription factor.
Bioisosteric Principles in Purine Bioactivity
The design of this compound is a clear application of bioisosteric principles in medicinal chemistry. Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound with improved biological activity, selectivity, or metabolic profile.
In the structure of this compound, several bioisosteric considerations are apparent:
Purine Core: The purine ring system itself is a bioisostere of adenine (B156593), allowing it to enter the active sites of ATP-dependent enzymes.
C6-Substituent: The natural amino group at the C6 position of adenine is replaced with a large, hydrophobic 4-chlorophenoxy group. This non-classical bioisosteric replacement is a common strategy in kinase inhibitor design. It is intended to move away from simple hydrogen-bonding interactions and instead form van der Waals or hydrophobic interactions with non-conserved regions of an enzyme's active site, which can significantly enhance binding affinity and selectivity.
N7-Methylation: While N9 substitution is more common in nucleoside analogues, N7 substitution is a known chemical modification of the purine scaffold. Placing a methyl group at this position prevents the formation of a hydrogen bond at this site and introduces a small lipophilic feature. This modification can alter the compound's binding mode, solubility, and metabolic stability, potentially favoring interaction with specific targets like eIF4E over others. The regioselective introduction of substituents at the N7 position is a less explored but important area of purine chemistry for developing new bioactive compounds.
This strategic application of bioisosteric replacement transforms the general purine scaffold into a specific and potent modulator of selected biological targets.
Structure Activity Relationship Sar Investigations of 6 4 Chlorophenoxy 7 Methyl 7h Purine Analogues
Contribution of the Purine (B94841) Heterocycle to Activity
The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a critical pharmacophore that provides a structural framework for interacting with various biological targets. researchgate.netnih.gov Due to its structural similarity to endogenous purines like adenine (B156593) and guanine (B1146940), synthetic purine derivatives can act as competitors or modulators in metabolic and signaling pathways. researchgate.net This mimicry allows them to interfere with nucleic acid synthesis or inhibit key enzymes involved in cellular metabolism, which is a common mechanism for anticancer and antiviral agents. researchgate.net
The unique electronic properties and hydrogen bonding capabilities of the nitrogen atoms within the purine heterocycle are fundamental to its biological activity. These features enable purine-based molecules to fit into the nucleotide-binding pockets of many enzymes, such as kinases and heat shock protein 90 (Hsp90). nih.gov The intrinsic bioactivity of the purine scaffold makes it an excellent starting point for the development of targeted therapies. researchgate.netnih.gov Its rigid structure provides a stable platform for the spatial orientation of various substituents, allowing for precise interactions with target proteins.
Role of Substituents at the C6 Position (e.g., Chlorophenoxy Group)
The C6 position of the purine ring is a key site for modification, and the nature of the substituent at this position profoundly influences the compound's biological activity and selectivity. nih.gov The 6-(4-Chlorophenoxy) group in the parent compound is significant, as substitutions at C6 can dictate the molecule's mechanism of action. For instance, the installation of different functional groups, including heteroatoms (N, O, S) or carbon-linked moieties, has been a common strategy to modulate activity. nih.govresearchgate.net
In the development of positive inotropes, a study of 6-substituted purine derivatives found that thioether-linked substituents were superior to their oxygen- and nitrogen-linked counterparts. researchgate.net This highlights the importance of the atom linking the substituent to the purine core. Furthermore, the installation of alkyl functionality at the C6 position, facilitated by modern cross-coupling methods, provides access to novel compounds with increased sp3 character, which has been correlated with higher success rates in drug discovery. nih.gov The presence of both a purine fragment and a specific substituent connected via a linker of a certain length can be crucial for cytotoxic activity against tumor cells. nih.gov
Research into antitubercular agents also underscores the importance of C6 modifications. In a series of 7-(naphthalen-2-ylmethyl)-7H-purines, structural variations at the C6 position, such as introducing amino or ethylamino groups, led to optimized analogues with potent activity against Mycobacterium tuberculosis. nih.gov
| C6 Substituent Type | Linking Atom/Group | Observed Effect on Activity | Therapeutic Area | Reference |
|---|---|---|---|---|
| Benzhydryl | Thioether (S) | Superior to O and N isosteres | Cardiotonic | researchgate.net |
| Alkyl Groups | Carbon (C) | Increases sp3 character, potential for improved drug properties | General Drug Discovery | nih.gov |
| Amino/Ethylamino | Nitrogen (N) | Potent activity developed | Antitubercular | nih.gov |
| Difluorobenzoxazine via Linker | Nitrogen (N) | Crucial for cytotoxic activity | Anticancer | nih.gov |
Significance of the N7-Methylation and Other N-Substituents
Methylation and other substitutions at the nitrogen atoms of the purine ring, particularly at the N7 position, play a critical role in modulating biological activity. The N7 position is often involved in the formation of DNA adducts with carcinogens, indicating its accessibility and reactivity. nih.gov In drug design, modification at this site can influence receptor binding, selectivity, and pharmacokinetic properties.
For methylxanthines, structure-activity relationship studies have revealed that substitution at the N7 position generally decreases both adenosine (B11128) receptor antagonism and bronchodilator potency. semanticscholar.org This suggests that for certain targets, an unsubstituted N7 position is preferred.
Conversely, in other contexts, a bulky substituent at N7 is essential for activity. In the development of novel antitubercular agents, a thorough SAR study identified the 7-(naphthalen-2-ylmethyl) substitution as a critical determinant for antimycobacterial activity. nih.gov This large, hydrophobic group was found to be a key feature for effective interaction with the molecular target, DprE1. nih.gov This demonstrates that the significance of N7 substitution is highly dependent on the specific biological target and the desired therapeutic effect. Methylation at other positions, such as N1, can also significantly alter the properties of the purine base by introducing a positive charge, thereby affecting RNA structure and function. researchgate.net
| N7-Substituent | Compound Class | Effect on Activity | Reference |
|---|---|---|---|
| Methyl Group | Methylxanthines | Decreases adenosine receptor antagonism and bronchodilator potency | semanticscholar.org |
| Naphthalen-2-ylmethyl | 2,6-disubstituted purines | Essential for potent antitubercular activity | nih.gov |
| Hydrogen (unsubstituted) | Methylxanthines | Implied preference for adenosine receptor antagonism | semanticscholar.org |
SAR Elucidation through Systematic Structural Modifications
The elucidation of structure-activity relationships for purine analogues is achieved through systematic structural modifications of the scaffold. This process involves altering specific parts of the molecule—the core, the substituents, and any linkers—to observe the resulting changes in biological activity. researchgate.netnih.gov By systematically varying one structural feature at a time, researchers can map the chemical space and identify key molecular determinants for potency, selectivity, and desired physicochemical properties.
A classic example involves comparing isosteres, where one atom or group is replaced by another with similar electronic or steric properties. A study on cardiotonic purine derivatives systematically replaced the linking atom at the C6 position with sulfur, oxygen, and nitrogen, revealing the superiority of the thioether linkage. researchgate.net Further modifications to the benzhydryl moiety attached to the thioether showed that electron-withdrawing groups increased potency. researchgate.net
Rational Design Principles for Optimized Purine Scaffolds
Rational drug design utilizes the structural information of a biological target to guide the creation of potent and selective inhibitors. For purine-based compounds, this approach has been particularly successful. researchgate.netnih.gov The discovery of the first synthetic Hsp90 inhibitors based on a purine scaffold was a landmark achievement of rational design. nih.gov By analyzing the unique features of the N-terminal nucleotide pocket of Hsp90, researchers designed a purine molecule (PU3) that could fit into this pocket and inhibit the protein's activity. nih.gov
Key principles in the rational design of purine scaffolds include:
Scaffold Hopping and Hybridization: This involves replacing the purine core with a different heterocycle that maintains the key interaction points or combining the purine scaffold with other known pharmacophores to create hybrid molecules with novel or enhanced activities. rsc.org
Target-Specific Modifications: Substituents are chosen and placed on the purine ring to maximize interactions with specific amino acid residues in the target's binding site. This can involve adding groups that form hydrogen bonds, hydrophobic interactions, or covalent bonds. nih.gov
Structure-Based Design: Utilizing X-ray co-crystal structures of lead compounds bound to their targets provides a detailed map for further optimization. This allows for precise modifications to improve binding affinity and selectivity. researchgate.net
By applying these principles, medicinal chemists can move beyond random screening and systematically engineer purine derivatives with optimized therapeutic profiles for a wide range of diseases, including cancer and infectious diseases. researchgate.netnih.gov
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Analyses of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-(4-Chlorophenoxy)-7-methyl-7h-purine, docking studies would be employed to predict its binding mode and affinity within the active site of a specific biological target, such as a protein kinase or another enzyme implicated in disease.
The process involves preparing a 3D structure of the ligand (this compound) and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity for each pose. The results would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the purine (B94841) derivative and the amino acid residues of the target. This information is vital for understanding the basis of its potential biological activity and for guiding further structural modifications to improve potency and selectivity. For instance, studies on other purine analogues have successfully used molecular docking to identify key interactions with target proteins, aiding in the design of more potent inhibitors. benthamdirect.comnih.govmdpi.com
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO) for Electronic Structure
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule. For this compound, DFT calculations would provide insights into its geometry, charge distribution, and orbital energies.
A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. aimspress.com A smaller energy gap suggests higher reactivity. These calculations would help in understanding the molecule's reactivity profile and its potential to participate in charge-transfer interactions with a biological target. aimspress.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For the this compound-protein complex predicted by molecular docking, an MD simulation would provide a dynamic view of the binding interactions.
By simulating the movements of the ligand and protein in a solvated environment, MD can assess the stability of the binding pose over a period of nanoseconds or longer. nih.govnih.gov It allows for the analysis of conformational changes in both the ligand and the protein upon binding, providing a more realistic representation of the interaction than static docking. Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would be used to evaluate the stability of the complex and the flexibility of different regions of the protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. If a series of related purine derivatives, including this compound, were synthesized and tested for a specific biological activity, a QSAR model could be developed.
This involves calculating a set of molecular descriptors (physicochemical properties, electronic properties, and 3D structural features) for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. tandfonline.comresearchgate.netacs.org A predictive QSAR model could then be used to estimate the activity of new, unsynthesized purine derivatives, thereby prioritizing the most promising candidates for synthesis and testing. Studies on other purine and pyrimidine (B1678525) derivatives have demonstrated the utility of QSAR in identifying key structural features that influence their inhibitory activity against targets like protein kinases. researchgate.netnih.gov
Virtual Screening for Novel Hit Identification
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. ijbiotech.com If researchers were looking for new inhibitors of a particular target, a library of compounds that could include this compound would be screened in silico.
This process typically involves high-throughput docking of all compounds in the library against the target protein. mdpi.com The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further experimental testing. Virtual screening can significantly reduce the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening of physical compounds. Purine analogue libraries are often screened for potential kinase inhibitors due to the structural similarity of the purine core to ATP. benthamdirect.comnih.govtmu.edu.tw
In Vitro Pharmacological and Biological Characterization
Cell-Based Assays for Efficacy and Selectivity
No studies reporting the cytotoxic or antiproliferative effects of 6-(4-Chlorophenoxy)-7-methyl-7h-purine against any cancer cell lines or other cell types were identified. Therefore, no data on parameters such as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) is available.
A review of the literature did not yield any reports on the screening of this compound for antiviral or antimicrobial activity. Consequently, there is no information regarding its efficacy against any viral or microbial strains.
Biochemical Assays for Target Engagement and Pathway Analysis
There is no published research detailing the use of this compound in biochemical assays. As a result, its molecular targets, mechanism of action, and any effects on specific biochemical pathways remain uncharacterized.
In Vitro ADME Profiling (e.g., Caco-2 permeability, microsomal stability)
No in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound has been made publicly available. This includes a lack of information on key drug-like properties such as:
Caco-2 Permeability: There are no reports on its rate of transport across Caco-2 cell monolayers, which is a standard assay to predict intestinal absorption.
Microsomal Stability: Information regarding its metabolic stability in liver microsomes, which is used to estimate the extent and rate of metabolism, is not available.
Preclinical in Vivo Evaluation and Translational Research Non Human Models
Efficacy Studies in Relevant Animal Models
Efficacy studies in animal models that mimic human diseases are fundamental to demonstrating the potential therapeutic utility of a new chemical entity. For 6-(4-Chlorophenoxy)-7-methyl-7h-purine, research has been directed toward its evaluation in models of neurological disorders, leveraging its properties as a potential antagonist of the adenosine (B11128) A1 receptor. While specific data from in vivo efficacy studies for this exact compound is not extensively detailed in publicly available literature, the class of purine (B94841) derivatives to which it belongs has shown activity in various disease models. Future research would likely involve inducing a specific pathology in a relevant animal model, such as a chemically-induced model of Parkinson's disease or an animal model of epilepsy, followed by the administration of this compound to assess its ability to ameliorate disease-specific symptoms or biomarkers.
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species
The pharmacokinetic (PK) and pharmacodynamic (PD) profile of a drug candidate determines its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its effect on the body. Preclinical studies in species such as rodents and non-rodents are crucial for understanding these parameters.
Pharmacokinetics (PK): The PK profile of this compound would be characterized by measuring its concentration in plasma and various tissues over time after administration. Key parameters that would be determined are listed in the table below.
| PK Parameter | Description |
| Cmax | Maximum (or peak) serum concentration that a drug achieves in a specific compartment or test area of the body after the drug has been administered. |
| Tmax | Time at which the Cmax is observed. |
| AUC | Area under the curve; a measure of the total exposure to a drug that the body receives. |
| t1/2 | Half-life; the time it takes for the concentration of the drug in the body to be reduced by one-half. |
| CL | Clearance; the volume of plasma from which the drug is completely removed per unit of time. |
| Vd | Volume of distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Pharmacodynamics (PD): PD studies would focus on the relationship between the drug concentration at the site of action and the resulting pharmacological effect. For this compound, this would involve measuring its ability to engage with its target, such as the adenosine A1 receptor, in a living organism and the subsequent physiological response. This could be assessed by measuring changes in neurotransmitter levels or by observing behavioral changes in animal models.
Biodistribution and Imaging Studies
Understanding where a compound distributes within the body is critical for assessing its potential efficacy and off-target effects. Biodistribution studies for this compound would involve administering a radiolabeled version of the compound to preclinical species and then imaging its distribution using techniques like Positron Emission Tomography (PET).
A key application in this area is the development of PET radiotracers. A radiolabeled analog of this compound could potentially be used to visualize and quantify the density of its target protein (e.g., adenosine A1 receptors) in the brain and other organs. This would be invaluable for both preclinical research and potentially for clinical diagnostics and patient stratification in the future. Such studies would provide data on brain penetration and regional distribution, which is particularly important for compounds targeting the central nervous system.
Non-Clinical Safety and Tolerability Assessments
Before a compound can be administered to humans, its safety profile must be rigorously evaluated in preclinical toxicology studies. These studies are designed to identify potential adverse effects and to determine a safe starting dose for clinical trials. For this compound, this would involve a battery of standardized tests in at least two animal species (one rodent and one non-rodent).
Key aspects of the non-clinical safety assessment would include:
Acute Toxicity Studies: To determine the effects of a single high dose of the compound.
Repeat-Dose Toxicity Studies: To evaluate the effects of long-term exposure to the compound.
Genotoxicity Assays: To assess the potential of the compound to damage genetic material.
Safety Pharmacology Studies: To investigate the effects of the compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
The results of these studies would be used to establish a safety margin and to identify any potential target organs for toxicity.
Strategic Applications in Modern Drug Discovery
Role as Chemical Probes for Biological Research
While specific studies extensively detailing the use of 6-(4-Chlorophenoxy)-7-methyl-7h-purine as a chemical probe are not widely documented in publicly available research, the broader class of purine (B94841) analogs is frequently employed for this purpose. Chemical probes are essential tools for dissecting complex biological pathways. Given that purine derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, it is plausible that this compound could serve as a valuable probe. Its structure suggests potential interactions with ATP-binding sites on proteins, such as kinases, which are pivotal in cellular signaling.
The utility of a chemical probe lies in its ability to selectively interact with a specific target, thereby enabling researchers to study the function of that target in cellular or physiological contexts. The development of purine-based kinase inhibitors, for example, has been instrumental in elucidating the roles of various kinases in disease processes. While not explicitly demonstrated for this specific compound, its structural similarity to known kinase inhibitors suggests its potential as a scaffold for the design of new chemical probes to investigate kinase biology.
Lead Compound Development and Optimization
The development of novel therapeutics often begins with a "lead compound"—a molecule that exhibits a desired biological activity but may require chemical modifications to enhance its efficacy, selectivity, and pharmacokinetic properties. Purine derivatives are a well-established source of lead compounds in drug discovery. ontosight.ai The structural motif of this compound, featuring a substituted purine core, makes it an attractive candidate for lead compound development.
The process of lead optimization involves systematically altering the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity. This iterative process, known as establishing a structure-activity relationship (SAR), is crucial for developing potent and selective drug candidates. For a compound like this compound, optimization efforts could involve modifications at several positions:
The Purine Ring: Alterations to the purine core itself, such as the introduction of substituents at other available positions, could influence the compound's interaction with its biological target.
The Phenoxy Linker: The oxygen atom linking the purine and the phenyl group could be replaced with other atoms or functional groups to alter the compound's flexibility and electronic properties.
The Phenyl Ring: The chloro-substituent on the phenyl ring is a key feature. SAR studies would likely involve exploring the effects of different substituents at various positions on the phenyl ring to improve potency and selectivity.
Research into related 6-alkoxy-2-aminopurine derivatives has demonstrated that modifications at the O-6 position can significantly impact their inhibitory activity against cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. This underscores the potential for optimizing compounds like this compound for specific therapeutic applications.
Contribution to Understanding Purine-Related Pathologies
The study of purine analogs has been instrumental in advancing our understanding of various diseases where purine metabolism or signaling is dysregulated. These "purine-related pathologies" include a wide range of conditions such as cancer, viral infections, and inflammatory diseases. Purine derivatives can act as inhibitors of key enzymes involved in purine biosynthesis or as modulators of purine receptors, thereby providing insights into the pathological roles of these pathways.
While direct contributions of this compound to the understanding of specific purine-related pathologies are not extensively detailed in the current body of scientific literature, the investigation of analogous compounds offers valuable context. For instance, the development of purine-based inhibitors of enzymes like purine nucleoside phosphorylase (PNP) has been crucial for understanding its role in immunology. A study on 6-aryloxy- and 6-arylalkoxy-2-chloropurines revealed that the nature of the substituent at the 6-position of the purine ring significantly influences the inhibitory potency against E. coli PNP. nih.gov More rigid or bulky substituents at this position were found to be less potent inhibitors. nih.gov This type of research, focused on understanding how structural modifications impact biological activity, is fundamental to elucidating the molecular mechanisms underlying purine-related diseases and for the rational design of new therapeutic interventions.
The exploration of purine derivatives in anticancer research is particularly prominent. Studies on various substituted purines have shown their ability to induce apoptosis (programmed cell death) in cancer cells and to inhibit kinases that are crucial for tumor growth and survival. nih.govresearchgate.net By studying compounds like this compound and its analogs, researchers can gain a deeper understanding of the specific purine-dependent pathways that are dysregulated in cancer, potentially leading to the identification of new therapeutic targets.
Emerging Trends and Future Perspectives for 6 4 Chlorophenoxy 7 Methyl 7h Purine Research
Advanced Analogue Design and Synthesis
The exploration of the chemical space around the 6-(4-Chlorophenoxy)-7-methyl-7H-purine core is a primary focus for enhancing its pharmacological profile. Modern drug design strategies are being employed to create analogues with improved potency, selectivity, and pharmacokinetic properties. researchgate.net Synthetic efforts concentrate on modifying three key regions of the molecule: the purine (B94841) core, the pendant chlorophenoxy group, and the N7-methyl substituent.
Key synthetic strategies include:
Substitution at the Purine Core : Modifications at the C2 and C8 positions of the purine ring are common strategies to modulate biological activity. Introducing small alkyl, amino, or halogen groups can significantly alter target binding and selectivity. researchgate.net
Alteration of the Phenoxy Moiety : The 4-chloro substituent on the phenoxy ring is a critical site for modification. Replacing it with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups can fine-tune the electronic properties and steric interactions of the molecule, potentially improving target engagement. nih.gov
Bioisosteric Replacement : The development of bioisosteres, which are structurally different but have similar biological activities, is a promising avenue. For instance, replacing the purine core with a deazapurine or azapurine scaffold can lead to compounds with novel intellectual property and potentially improved drug-like properties. nih.govekb.eg
These advanced design principles allow for the systematic optimization of the lead compound, aiming for enhanced therapeutic efficacy.
| Analogue Design Strategy | Example Modification on this compound | Potential Therapeutic Advantage |
| Halogen Substitution | Replace 4-chloro with 4-fluoro on the phenoxy ring | Altered binding affinity and metabolic stability |
| Core Modification | Introduction of an amino group at the C2 position of the purine | Enhanced target selectivity and potency nih.gov |
| Bioisosteric Replacement | Substitution of the purine core with a 7-deazapurine scaffold | Improved pharmacokinetic profile and novel mechanism of action nih.gov |
| Linker Modification | Replacing the ether linkage with a thioether or amino linkage | Modified conformational flexibility and target interaction |
Exploration of Novel Therapeutic Indications
Purine derivatives have demonstrated a wide spectrum of pharmacological activities. nih.gov While initial research on a new purine scaffold might focus on a specific target class, future perspectives involve screening this compound and its analogues against a diverse range of diseases. The structural similarity of purines to endogenous signaling molecules allows them to interact with a variety of biological targets. mdpi.com
Potential therapeutic areas for exploration include:
Oncology : Many purine analogues function as antimetabolites or kinase inhibitors and are used in cancer chemotherapy. nih.govjyoungpharm.org New derivatives could be investigated for their activity against specific cancer cell lines, particularly those resistant to existing therapies. nih.govnih.gov
Virology : Modified purine nucleosides are a cornerstone of antiviral therapy. nih.gov Analogues of this compound could be screened for activity against a range of viruses, including herpesviruses, HIV, and influenza. ekb.eg
Inflammatory and Autoimmune Diseases : Purines play a crucial role in cellular signaling and inflammation. mdpi.com Compounds that modulate purinergic receptors or enzymes involved in purine metabolism could have therapeutic potential in conditions like Crohn's disease or rheumatoid arthritis. mdpi.com
Infectious Diseases : The purine salvage pathway is essential for the survival of various parasites and bacteria, such as Leishmania, Trypanosoma, and Helicobacter pylori. nih.govresearcher.life Inhibitors of this pathway represent a promising strategy for developing new anti-infective agents.
Integration of Multi-Omics and Systems Biology Approaches
To fully understand the therapeutic potential and mechanism of action of this compound, modern research is moving beyond single-target assays. The integration of multi-omics data provides a holistic view of a compound's effect on biological systems. nih.govpharmafeatures.com This systems biology approach can uncover novel drug targets, identify biomarkers for patient stratification, and predict potential off-target effects. mdpi.com
Key approaches include:
Transcriptomics : Analyzing changes in gene expression (mRNA levels) after treatment with the compound can reveal the cellular pathways being modulated.
Proteomics : Studying the entire set of proteins in a cell can identify the direct binding partners of the drug and downstream changes in protein expression and post-translational modifications.
Metabolomics : As the downstream output of cellular processes, metabolites provide a functional readout of the physiological state. researchgate.net Analyzing the metabolome can elucidate how the compound alters cellular metabolism. mdpi.com
By integrating these datasets, researchers can construct comprehensive network models of the drug's action, leading to a more rational approach to drug development and repurposing. nih.govpharmafeatures.com
| Omics Approach | Objective | Potential Insight for this compound |
| Genomics | Identify genetic variations that influence drug response. | Discovering patient populations most likely to benefit from therapy. |
| Transcriptomics | Measure changes in gene expression upon drug treatment. | Elucidating the mechanism of action by identifying affected signaling pathways. nih.gov |
| Proteomics | Quantify changes in protein levels and modifications. | Validating direct drug targets and understanding downstream effects. |
| Metabolomics | Profile changes in small-molecule metabolites. | Identifying metabolic vulnerabilities targeted by the compound. researchgate.net |
Overcoming Challenges in Purine-Based Drug Development
Despite their therapeutic promise, the development of purine-based drugs is not without its challenges. The ubiquity of purine-binding proteins in the human body presents a significant hurdle for achieving target selectivity. nih.gov
Major challenges include:
Selectivity : Because many enzymes and receptors utilize purines, analogues can often bind to multiple targets, leading to off-target effects. Structure-based drug design and computational modeling are crucial for designing more selective inhibitors. nih.gov
Drug Resistance : Cancer cells and pathogens can develop resistance to purine-based drugs through various mechanisms, such as upregulating drug efflux pumps or altering target proteins. mdpi.com The development of next-generation analogues aims to overcome these resistance mechanisms.
Pharmacokinetics : Issues such as poor solubility, rapid metabolism, and low bioavailability can limit the clinical utility of purine derivatives. Formulation strategies and the synthesis of prodrugs are common approaches to improve these properties. mdpi.com
Toxicity : As with many antimetabolites, toxicity to rapidly dividing healthy cells (e.g., in the bone marrow and gastrointestinal tract) can be a dose-limiting factor. nih.gov
Future research will focus on leveraging advanced chemical synthesis and drug delivery technologies to design purine derivatives like this compound that possess a superior balance of efficacy, selectivity, and safety.
Q & A
Q. How can AI-driven platforms accelerate structure-activity relationship (SAR) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
